molecular formula C10H19NO B3177068 (S)-3-Cyclohexylmorpholine CAS No. 1270289-34-3

(S)-3-Cyclohexylmorpholine

Cat. No. B3177068
CAS RN: 1270289-34-3
M. Wt: 169.26 g/mol
InChI Key: WXMKKAIUIVUTTQ-SNVBAGLBSA-N
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Description

(S)-3-Cyclohexylmorpholine, also known as CHM, is a cyclic secondary amine that has a wide range of applications in the fields of biochemistry, pharmacology, and chemistry. CHM has a pKa of 10.5 and is soluble in water, ethanol, and chloroform. It is a colorless, non-toxic, and relatively inexpensive compound that is widely available. CHM has been studied extensively in the past few decades and has been found to have a variety of biological and physiological effects. In

Scientific Research Applications

(S)-3-Cyclohexylmorpholine is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and chemistry. (S)-3-Cyclohexylmorpholine has been used as a reagent in the synthesis of various compounds, including amino acids, peptides, and lipids. It has also been used as a chiral selector in chromatography, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, (S)-3-Cyclohexylmorpholine has been used in the synthesis of various drugs and pharmaceuticals, including opioids, anticonvulsants, and anti-inflammatory agents.

Mechanism of Action

(S)-3-Cyclohexylmorpholine is believed to act as an agonist at the mu opioid receptor and as an antagonist at the kappa opioid receptor. It has also been shown to modulate the activity of serotonin and dopamine receptors, and to inhibit the activity of the enzyme monoamine oxidase. In addition, (S)-3-Cyclohexylmorpholine has been found to interact with several other receptors, including the adenosine, histamine, and GABA receptors.
Biochemical and Physiological Effects
(S)-3-Cyclohexylmorpholine has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to act as an anti-anxiety and antidepressant agent. In addition, (S)-3-Cyclohexylmorpholine has been found to have neuroprotective effects and to be effective in the treatment of opioid addiction. It has also been found to possess anticonvulsant and anti-seizure properties, as well as to reduce the risk of stroke and heart attack.

Advantages and Limitations for Lab Experiments

(S)-3-Cyclohexylmorpholine has several advantages for use in lab experiments. It is non-toxic, relatively inexpensive, and widely available. In addition, it is soluble in water, ethanol, and chloroform, and it has a pKa of 10.5. However, its use in lab experiments is limited by the fact that it is a relatively unstable compound, and it has a short shelf life.

Future Directions

The future of (S)-3-Cyclohexylmorpholine research is promising, as there is still much to learn about the compound’s biological and physiological effects. Further research is needed to explore its potential as a therapeutic agent for a variety of conditions, including pain, inflammation, anxiety, depression, and addiction. In addition, further research is needed to better understand the mechanisms of action of (S)-3-Cyclohexylmorpholine and to identify new applications for the compound. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of (S)-3-Cyclohexylmorpholine.

properties

IUPAC Name

(3S)-3-cyclohexylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMKKAIUIVUTTQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717599
Record name (3S)-3-Cyclohexylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1270289-34-3
Record name (3S)-3-Cyclohexylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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